Cymoxanil-d3 (methoxy-d3)
Description
Contextualizing Cymoxanil (B33105) within Fungicide Science
Cymoxanil is a cyanoacetamide fungicide known for its effectiveness against plant diseases caused by fungi from the Peronosporales order, such as late blight in potatoes and downy mildew in cucumbers. caymanchem.commedchemexpress.comchromatographyonline.com It works by inhibiting the growth of fungal mycelia and has been used in various formulations to protect crops. caymanchem.comepa.gov Cymoxanil can be applied as a foliar spray or a seed treatment. epa.gov Research has shown its ability to reduce blighted leaves on crops like potatoes and cucumbers after inoculation with fungal pathogens. caymanchem.com
Principles and Advantages of Stable Isotope Labeling in Chemical and Biological Investigations
Stable isotope labeling offers significant advantages for scientific investigation, primarily centered around safety and precision. By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can tag and trace molecules through intricate biological and chemical pathways. pharmiweb.comsymeres.com
Deuterium Labeling for Tracing and Quantification
Deuterium (²H), a stable isotope of hydrogen, is a commonly used tracer in environmental and metabolic studies. symeres.comzeochem.com Its increased mass compared to protium (B1232500) (the most common hydrogen isotope) allows for easy detection and quantification using techniques like mass spectrometry. diagnosticsworldnews.com This makes it possible to follow the path of a deuterium-labeled compound, such as a pesticide, to understand its degradation, absorption, and movement through soil and water. zeochem.comusask.ca Deuterium labeling is particularly useful in hydrology for tracing groundwater movement and in agricultural research to study water uptake by plants. zeochem.comusask.ca
Rationale for the Academic Research Utility of Cymoxanil-d3 (methoxy-d3)
The academic research utility of Cymoxanil-d3 (methoxy-d3), a deuterium-labeled version of cymoxanil, lies in its application as an internal standard for the highly accurate quantification of the parent compound in various samples. caymanchem.com In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of pesticide residues, the use of a stable isotope-labeled internal standard is crucial. nih.govjst.go.jp
Cymoxanil-d3 has nearly identical physicochemical properties to the unlabeled cymoxanil. nih.gov This means it behaves similarly during sample extraction, cleanup, and analysis. By adding a known amount of Cymoxanil-d3 to a sample, researchers can use it to correct for any loss of the target analyte during the analytical process and to compensate for matrix effects—the influence of other components in the sample on the analytical signal. nih.gov This results in more accurate and reliable quantification of cymoxanil residues in complex matrices like vegetables, soil, and water. nih.govjst.go.jp This precision is essential for regulatory monitoring, food safety assessment, and environmental fate studies of the fungicide. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N4O3 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(1Z)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide |
InChI |
InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5-/i2D3 |
InChI Key |
XERJKGMBORTKEO-JFHRKPBOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C#N)\C(=O)NC(=O)NCC |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Cymoxanil D3
Development and Validation of Quantitative Analytical Methods
The development of robust and reliable quantitative methods is fundamental for the monitoring of pesticide residues in various environmental and agricultural samples. Cymoxanil-d3 is intended for use as an internal standard for the quantification of cymoxanil (B33105) in such methods. caymanchem.comglpbio.comcaymanchem.combertin-bioreagent.combiomol.comnbs-bio.com
Role of Cymoxanil-d3 as an Internal Standard in Mass Spectrometry
Stable isotope-labeled internal standards, such as Cymoxanil-d3, are the gold standard in quantitative mass spectrometry. sigmaaldrich.com They are chemically almost identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. This near-identical chemical behavior ensures that the internal standard experiences similar effects to the analyte during sample preparation (extraction, cleanup) and instrumental analysis (ionization, fragmentation), thereby compensating for variations and losses. epa.gov
Cymoxanil-d3 is widely employed as an internal standard in LC-MS/MS methods for the quantification of cymoxanil. caymanchem.comglpbio.comcaymanchem.combertin-bioreagent.com LC-MS/MS offers high selectivity and sensitivity, making it a preferred technique for trace-level analysis of pesticides in complex matrices like food and environmental samples. lcms.czchromatographyonline.com The use of a deuterated internal standard like Cymoxanil-d3 is crucial for correcting matrix effects, which are a common source of analytical variability in LC-MS/MS. lcms.cz
In a typical LC-MS/MS workflow, a known amount of Cymoxanil-d3 is added to the sample at the beginning of the extraction process. epa.govlcms.cz The sample is then subjected to extraction and cleanup procedures to isolate the analytes. chromatographyonline.com During LC-MS/MS analysis, the instrument monitors specific precursor-to-product ion transitions for both cymoxanil and Cymoxanil-d3. The ratio of the peak area of cymoxanil to the peak area of Cymoxanil-d3 is used for quantification against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. epa.gov This ratiometric measurement effectively corrects for any analyte loss during sample processing and fluctuations in instrument response.
Research has demonstrated the successful application of this approach for the analysis of cymoxanil in various matrices. For instance, methods have been developed for the determination of cymoxanil in agricultural commodities, where the use of an internal standard like Cymoxanil-d3 would enhance the reliability of the results. researchgate.net
While LC-MS/MS is more common for a compound like cymoxanil due to its polarity and thermal stability characteristics, GC-MS can also be utilized. Cymoxanil-d3 is also intended for use as an internal standard in GC-MS applications for cymoxanil quantification. caymanchem.comglpbio.comcaymanchem.com Similar to LC-MS/MS, the principle of isotope dilution is applied. A known quantity of Cymoxanil-d3 is added to the sample prior to extraction and analysis. The co-eluting analyte and internal standard are detected by the mass spectrometer, and the ratio of their respective ion signals is used for accurate quantification, compensating for variations in injection volume and derivatization efficiency, if applicable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Methodological Enhancements for Precision and Accuracy in Trace Analysis
The use of Cymoxanil-d3 significantly enhances the performance of analytical methods, particularly in the challenging domain of trace analysis where low concentrations of analytes must be accurately measured in the presence of a complex sample matrix.
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in quantitative analysis, especially in LC-MS. lcms.cz Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard like Cymoxanil-d3 is the most effective way to mitigate these effects. sigmaaldrich.comepa.gov
Because Cymoxanil-d3 has nearly identical physicochemical properties to cymoxanil, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. epa.gov By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects are effectively canceled out, leading to more accurate and reliable quantification. This approach has been widely adopted in various fields for the analysis of trace contaminants. nih.gov
The validation of an analytical method involves the assessment of several key performance parameters to ensure its suitability for the intended purpose. The use of Cymoxanil-d3 as an internal standard plays a crucial role in achieving and demonstrating excellent performance for these parameters.
Linearity: Calibration curves are constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. The use of an internal standard typically results in a wider linear dynamic range and improved linearity (correlation coefficient, r²) of the calibration curve because it compensates for variations at different concentration levels. unimi.it
Reproducibility: Reproducibility, which measures the consistency of results over time and under different conditions, is significantly improved by the use of an internal standard. nih.gov By correcting for variations in sample preparation and instrument performance, Cymoxanil-d3 ensures that the analytical method yields consistent and reliable results. Studies validating analytical methods for pesticides often report high levels of reproducibility, with relative standard deviations (RSD) well within acceptable limits, when using isotopically labeled internal standards. researchgate.netnih.gov
The following table summarizes typical performance parameters that are evaluated during method validation using an internal standard like Cymoxanil-d3.
| Performance Parameter | Description | Role of Cymoxanil-d3 |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Improves the linearity of the calibration curve by correcting for variations across the concentration range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Enhances accuracy by compensating for analyte losses during sample preparation and for matrix effects. |
| Precision (Repeatability & Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Improves precision by correcting for random errors introduced during the analytical process. nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can help in achieving lower and more reliable LOQs by reducing the variability of the measurement at low concentrations. |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | While primarily determined by the chromatographic separation and MS/MS detection, the internal standard helps to confirm the identity of the peak. |
Minimization of Matrix Effects via Isotope Dilution Mass Spectrometry
Application in Residue Analysis and Monitoring Programs
The stable isotope-labeled compound, Cymoxanil-d3 (methoxy-d3), serves as a critical internal standard for the quantification of the fungicide cymoxanil in various complex samples. caymanchem.com Its application in analytical methodologies, particularly isotope dilution mass spectrometry (IDMS), significantly enhances the accuracy and reliability of residue analysis. sigmaaldrich.com Because isotopically labeled compounds have nearly identical physical and chemical properties to their non-labeled counterparts, they exhibit the same behavior during sample preparation, extraction, and chromatographic analysis. This co-elution allows for effective compensation of matrix effects and variations in instrument response, which are common challenges in residue analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comlcms.cz
Environmental Monitoring of Cymoxanil in Water and Soil Matrices
Monitoring the presence of pesticides in the environment is crucial for assessing potential ecological impact. Cymoxanil is classified as mobile to highly mobile in soil and hydrolyzes rapidly in neutral to alkaline aquatic environments. regulations.gov Analytical methods utilizing Cymoxanil-d3 are therefore essential for accurately tracking its fate and transport in soil and water systems.
Methodologies have been established for the determination of cymoxanil in both drinking water and soil. One such method for drinking water involves pre-concentration of a large volume water sample using solid-phase extraction (SPE) on a specialized cartridge, followed by analysis with high-performance liquid chromatography (HPLC) with UV detection. researchgate.net For soil samples, extraction is typically performed with an organic solvent like acetone, followed by a cleanup and concentration step before HPLC analysis. researchgate.net In both cases, recoveries have been reported to be over 85%. researchgate.net Spectrophotometric methods have also been developed for determining cymoxanil in environmental samples. jru-b.com
The use of Cymoxanil-d3 in these workflows, particularly when coupled with mass spectrometry, provides a higher degree of confidence in the results by correcting for potential matrix interference from organic matter in soil or dissolved constituents in water.
| Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
|---|---|---|---|---|
| Water | HPLC-UV (after SPE) | >85 | 1.7 - 4.1 | researchgate.net |
| Soil | HPLC-UV (after Acetone Extraction) | >85 | 0.9 - 1.2 | researchgate.net |
| Soil | Spectrophotometry | 95.2 - 98.6 | 1.6 | jru-b.com |
Multi-Residue Methods Integration with Deuterated Standards
Modern analytical laboratories increasingly favor multi-residue methods (MRMs) that can simultaneously detect and quantify hundreds of pesticides in a single analysis. This approach significantly increases sample throughput and provides a more comprehensive overview of contamination. chromatographyonline.com However, analyzing numerous compounds at once in complex matrices like food or environmental samples exacerbates the problem of matrix effects in LC-MS/MS analysis. researchgate.net
The integration of deuterated internal standards, such as Cymoxanil-d3, is a cornerstone of high-quality MRMs. lcms.cz The technique of isotope dilution, where a known quantity of the labeled standard is added to the sample at the beginning of the workflow, is the most effective way to compensate for matrix-induced signal suppression or enhancement. sigmaaldrich.comau.dk Since the deuterated standard and the target analyte behave identically during sample preparation and analysis, any variation affecting the native analyte will also affect the standard, allowing for a highly accurate calculation of the original concentration. lcms.cz
This approach is widely used in conjunction with QuEChERS-based extraction methods for a broad range of food and environmental samples. nih.govresearchgate.net The robustness of using deuterated analogues as internal standards allows for the creation of flexible and reliable MRMs capable of quantifying dozens or even hundreds of analytes with a high degree of accuracy across different and complex matrices. lcms.cz
Investigative Frameworks for Environmental Fate and Degradation of Cymoxanil
Elucidation of Abiotic Degradation Pathways Using Stable Isotope Tracers
Abiotic degradation processes, which include hydrolysis and photolysis, are significant pathways for the transformation of cymoxanil (B33105) in the environment. The use of stable isotope tracers, such as Cymoxanil-d3 (methoxy-d3), provides a powerful tool for elucidating the intricate mechanisms of these degradation reactions.
Hydrolytic Degradation Kinetics and Mechanisms in Aqueous Systems
The hydrolysis of cymoxanil is a key abiotic degradation pathway in aqueous environments, with its rate being highly dependent on pH and temperature. epa.govresearchgate.net Studies conducted in sterile aqueous buffer solutions have shown that cymoxanil's degradation follows first-order kinetics. researchgate.netnih.gov The stability of cymoxanil decreases significantly as the pH increases from acidic to alkaline conditions. epa.govresearchgate.net For instance, at 25°C, the half-life of cymoxanil is approximately 722 days at pH 2.8, but it decreases dramatically to 34 hours at pH 7 and to just 31 minutes at pH 9. researchgate.netfao.org
Temperature also plays a crucial role in the rate of hydrolytic degradation. An increase in temperature by 10°C can lead to a five-fold decrease in the half-life of the compound. researchgate.netnih.gov The activation energy for the hydrolysis of cymoxanil has been estimated to be 117.1 kJ mol⁻¹. researchgate.netnih.gov
Research has proposed three competing degradation pathways for the hydrolysis of cymoxanil. researchgate.netnih.gov Two of these pathways account for approximately 90% of the degradation. researchgate.net The primary pathway involves the initial cyclization of cymoxanil to form 1-ethyldihydro-6-imino-2,3,5(3H)-pyrimidinetrione-5-(O-methyloxime). researchgate.net The second major pathway is the direct cleavage of the C-1 amide bond, which results in the formation of cyano(methoxyimino) acetic acid. researchgate.net A third, minor pathway involves an initial cyclization to 3-ethyl-4-(methoxyimino)-2,5-dioxo-4-imidazolidinecarbonitrile, which then rapidly degrades to 1-ethyl-5-(methoxyimino)-2,4-imidazoline-2,4-dione. researchgate.net Ultimately, all three pathways can lead to the formation of the polar metabolite, oxalic acid. researchgate.netnih.gov
Interactive Table: Hydrolytic Degradation of Cymoxanil at 25°C
| pH | Half-life | Degradation Rate |
| 2.8 | 722 days | Very Slow |
| 5.0 | 144 days | Slow |
| 5.9 | 24 days | Moderate |
| 7.0 | 34 hours | Fast |
| 9.0 | 31 minutes | Very Fast |
Photolytic Transformation Studies and Product Identification
Photolytic degradation is another significant abiotic process that contributes to the transformation of cymoxanil in the environment, particularly in sunlit surface waters. nih.gov Cymoxanil is susceptible to photodegradation, with studies showing a half-life of 1.8 days in a pH 5 buffer solution under laboratory conditions. epa.gov On soil surfaces, the photolytic half-life is longer, estimated to be around 25.3 days. epa.gov
The main photoproducts of cymoxanil have been identified through studies using high-performance liquid chromatography (HPLC) with UV and mass spectrometry (MS) detection. researchgate.net The identified photoproducts include 3-ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarbonitrile, 1-ethyl-5-(methoxyimino)-2,4-imidazolidin-2,4-dione, ethylimidazolidinetrione, and {[(ethylamino)carbonyl]-amino}oxoacetic acid. researchgate.net The photochemical degradation rate of cymoxanil in a pH 5.0 buffer solution has been reported to be more than 85 times faster than its hydrolytic degradation rate under the same conditions. researchgate.netacs.org
Role of Deuteration in Mechanistic Studies of Degradation
The use of isotopically labeled compounds, such as Cymoxanil-d3 (methoxy-d3), is a cornerstone of modern mechanistic chemistry, offering profound insights into reaction pathways. While specific studies on the degradation of Cymoxanil-d3 (methoxy-d3) are not available in the reviewed literature, the principles of its application can be clearly outlined.
Deuterium (B1214612) (³H or D), a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to protium (B1232500) (¹H). This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the rate of a reaction can be significantly slower if a C-D bond is broken in the rate-determining step compared to a C-H bond.
In the context of cymoxanil degradation, Cymoxanil-d3 (methoxy-d3) has the three hydrogen atoms of its methoxy (B1213986) group replaced with deuterium. This specific labeling would be invaluable for investigating any degradation pathway that involves the cleavage of a C-H bond on the methoxy group. For example, if a proposed biotic or abiotic oxidative degradation pathway involved the O-demethylation of the methoxy group, the rate of this reaction would be expected to be slower for Cymoxanil-d3 (methoxy-d3) than for unlabeled cymoxanil. By comparing the degradation rates and product distributions of the deuterated and non-deuterated compounds, researchers could definitively determine if the methoxy group is a site of initial metabolic attack.
Furthermore, the use of Cymoxanil-d3 (methoxy-d3) as an internal standard in mass spectrometry-based analytical methods can improve the accuracy and precision of cymoxanil quantification in complex environmental matrices.
Understanding Biotic Transformation Processes
In addition to abiotic factors, microbial activity in soil and water plays a crucial role in the degradation of cymoxanil.
Microbial Degradation Pathways in Soil and Water Environments
Cymoxanil is readily biodegradable in both soil and aquatic environments. epa.gov In aerobic soil, the half-life of cymoxanil is short, ranging from less than a day to approximately 8.7 days in field studies. indofil.com The primary degradation product in soil is carbon dioxide, indicating that microorganisms can mineralize the compound. epa.gov
In aquatic systems, several microbial species have been identified for their ability to degrade cymoxanil. Studies have isolated bacteria such as Pseudomonas sp. and Streptomyces sp., and fungi like Aspergillus niger and Trichoderma viride, which are all capable of using cymoxanil as a source of nutrients. The degradation of cymoxanil by these microorganisms is influenced by environmental conditions such as pH and temperature, with optimal degradation often observed at neutral pH and a temperature of around 30°C.
Bacterial degradation of cymoxanil in aquatic media has been shown to be particularly efficient. For instance, a strain of Pseudomonas sp. was found to degrade cymoxanil with a half-life of 4.33 days. In contrast, the fungal species Aspergillus niger exhibited a slower degradation rate, with a half-life of 24.7 days.
Interactive Table: Microbial Degradation of Cymoxanil in Aquatic Systems
| Microorganism | Type | Half-life (days) |
| Pseudomonas sp. | Bacterium | 4.33 |
| Streptomyces sp. | Bacterium | 9.5 |
| Trichoderma viride | Fungus | 17.3 |
| Aspergillus niger | Fungus | 24.7 |
Identification of Biologically Formed Transformation Products
The metabolic pathways of cymoxanil in microorganisms lead to the formation of various transformation products. In rats, the main urinary metabolites identified were free and conjugated amino acids, as well as 2-cyano-2-methoxyiminoacetic acid (IN-W3595). publications.gc.ca The parent cymoxanil was not detected in urine. publications.gc.ca In plant systems, cymoxanil is known to degrade into naturally occurring compounds, with glycine (B1666218) being a major metabolite. nih.gov
In soil metabolism studies, apart from the mineralization to CO2, several minor degradation products have been observed, though none typically exceed 10% of the applied amount. epa.gov The rapid degradation of cymoxanil in soil suggests that its transformation products are also not likely to persist in the environment. epa.gov The degradation pathways in water-sediment systems are driven by a combination of hydrolysis and microbial turnover, leading to a similar pattern of metabolites as observed in sterile hydrolysis studies, but with a more rapid subsequent degradation of these metabolites due to microbial activity.
Modeling Environmental Behavior and Persistence with Isotopic Data
The use of isotopically labeled compounds is a cornerstone of modern environmental science, providing unparalleled precision in tracing the fate and behavior of agrochemicals. In the context of cymoxanil, the deuterated isotopologue, Cymoxanil-d3 (methoxy-d3), serves as a critical tool for developing robust environmental models. By incorporating stable isotopes, researchers can move beyond simple concentration measurements to elucidate complex degradation pathways, quantify transformation rates, and improve the predictive accuracy of models that simulate environmental persistence.
Isotopically labeled molecules, such as Cymoxanil-d3 or 14C-Cymoxanil, act as tracers that can be distinguished from the naturally occurring compound. caymanchem.commdpi.com This allows for precise tracking through various environmental compartments, including soil, water, and biota. mdpi.comnih.gov The primary application of Cymoxanil-d3 is as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This ensures high accuracy when measuring the concentration of the parent cymoxanil in environmental samples, which is fundamental for validating and calibrating environmental fate models.
Studies utilizing radiolabeled 14C-Cymoxanil have been instrumental in determining its metabolic pathways in plants and soil. nih.govresearchgate.net For instance, research on tomato plants showed that cymoxanil is rapidly taken up by the root system and translocated throughout the plant, where it degrades into simpler molecules, including glycine. nih.gov Similarly, investigations into its metabolism by the fungus Botrytis cinerea identified several enzymatic degradation pathways, including cyclization and hydrolysis. researchgate.net This detailed metabolic information, gained through isotopic labeling, is essential for building comprehensive models that account for biotic degradation—a key process governing the environmental persistence of the fungicide.
Environmental fate models rely on accurate input parameters that describe the chemical's behavior, such as its tendency to adsorb to soil or its degradation rate under various conditions. regulations.govnih.gov Isotopic studies provide a robust method for determining these parameters. The data generated from experiments with labeled cymoxanil allows for the precise calculation of degradation half-lives and the identification of major and minor degradates in different environmental matrices. nih.govindofil.com For example, cymoxanil is known to degrade rapidly in the environment, primarily through hydrolysis and photolysis, with its persistence being highly pH-dependent. indofil.comfao.orgepa.gov The low octanol/water partition coefficient (log Kow) indicates a very low potential for bioaccumulation. indofil.com
The table below summarizes key physicochemical and degradation parameters for cymoxanil, which are often determined or verified using isotopically labeled compounds and are essential for environmental modeling.
Table 1: Environmental Fate Parameters of Cymoxanil
| Parameter | Value | Significance for Modeling |
|---|---|---|
| Mobility | ||
| Organic Carbon Partitioning Coefficient (Koc) | 22 - 138 mL/g | Indicates high to very high mobility in soil, a key input for leaching models. regulations.gov |
| Octanol-Water Partition Coefficient (log Kow) | 0.59 - 0.67 | Suggests low potential for bioaccumulation in organisms. nih.gov |
| Water Solubility | 800 - 900 mg/L | High solubility facilitates transport in water. nih.gov |
| Persistence | ||
| Aerobic Soil Half-Life | < 2 days | Indicates rapid degradation in soil environments. nih.gov |
| Hydrolysis Half-Life | pH 5: 139 days | Cymoxanil is stable in acidic conditions but degrades rapidly at neutral to alkaline pH, a critical factor for aquatic models. nih.govfao.org |
| pH 7: 12.6 hours to 0.42 days | ||
| pH 9: ~14 minutes |
Data from isotopic studies also reveals the formation of various transformation products, which must be considered in comprehensive risk assessments as they may have their own toxicological and mobility profiles. researchgate.net
Table 2: Major Degradation Products of Cymoxanil Identified via Labeled Studies
| Degradate Name | Formation Pathway | Environmental Compartment |
|---|---|---|
| Glycine | Metabolism | Plants nih.gov |
| Ethyl parabanic acid | Enzymatic cyclization & hydrolysis | Fungal metabolism researchgate.net |
| N-acetylcyanoglycine | Enzymatic hydrolysis, reduction & acetylation | Fungal metabolism researchgate.net |
By integrating precise quantitative data and detailed pathway analysis from studies using Cymoxanil-d3 and other labeled forms, environmental models can more accurately predict the concentration, transport, and persistence of cymoxanil and its degradates in the environment. This leads to more reliable ecological risk assessments and informs better management practices for its use in agriculture. regulations.gov
Mechanistic and Metabolic Research Employing Cymoxanil D3
Studies on Cymoxanil (B33105) Metabolism in Plant Systems
Cymoxanil is recognized as a locally systemic fungicide, meaning it can be absorbed by plant tissues and move within the plant to a limited extent. chicocrop.comsipcam-oxon.com Understanding its metabolic fate within plant systems is key to optimizing its use and comprehending its mode of action.
Isotope tracing is a powerful technique that allows researchers to follow the path of a molecule through complex biochemical systems. biorxiv.orgescholarship.org By substituting atoms with their isotopes, such as using ¹⁴C instead of ¹²C, scientists can track the parent compound and its breakdown products. In the case of cymoxanil, studies have utilized ¹⁴C-labeled molecules to investigate its degradation in plants. nih.gov
Research has shown that the metabolic pathway for cymoxanil in plants involves the hydrolysis of the parent compound into simpler molecules. nih.gov A significant finding from these tracing studies is the degradation of cymoxanil to the amino acid glycine (B1666218). nih.gov This glycine can then be incorporated into the plant's natural metabolic pool and used in the synthesis of other essential compounds. nih.gov This process indicates a complete breakdown of the fungicide into benign, endogenous substances.
Table 1: Identified Metabolites of Cymoxanil in Biological Systems
| Metabolite Name | Parent Compound | Biological System | Method of Identification |
|---|---|---|---|
| Glycine | Cymoxanil | Plants (e.g., Tomato) | Isotope Tracing (¹⁴C) |
| Ethylparabanic acid | Cymoxanil | Fungi (Botrytis cinerea) | Isotope Tracing (¹⁴C), MS, NMR |
| Demethoxylated cymoxanil | Cymoxanil | Fungi (Botrytis cinerea) | Isotope Tracing (¹⁴C), MS, NMR |
| N-acetylcyanoglycine | Cymoxanil | Fungi (Botrytis cinerea) | Isotope Tracing (¹⁴C), MS, NMR |
The biotransformation of cymoxanil has been investigated in several crop plants, including potatoes and tomatoes, which are common targets for diseases like late blight caused by Phytophthora infestans. sipcam-oxon.comepa.gov Studies using ¹⁴C-cymoxanil applied to tomato plants demonstrated that the compound was rapidly degraded. nih.gov Within 16 to 44 hours of application, cymoxanil was largely converted to glycine in both the roots and shoots, confirming its short persistence within the plant. nih.gov The rapid breakdown of cymoxanil is a key characteristic of its behavior in crops.
Isotope Tracing for Metabolite Identification and Elucidation
Understanding Xenobiotic Metabolism in Model Organisms (e.g., Yeast, Fungi)
Model organisms provide a controlled environment to study the biochemical pathways involved in breaking down foreign compounds (xenobiotics). The fungus Botrytis cinerea and the yeast Saccharomyces cerevisiae have been used in studies to understand cymoxanil metabolism. biorxiv.orgresearchgate.netresearchgate.net
In a sensitive strain of Botrytis cinerea, ¹⁴C-labeled cymoxanil was observed to be rapidly metabolized through at least three different enzymatic pathways. researchgate.netresearchgate.net These pathways are:
Cyclization and Hydrolysis: Leading to the formation of ethylparabanic acid. researchgate.net
Reduction: Resulting in demethoxylated cymoxanil. researchgate.net
Hydrolysis, Reduction, and Acetylation: Producing N-acetylcyanoglycine. researchgate.net
Interestingly, the formation of N-acetylcyanoglycine was correlated with the fungitoxicity of cymoxanil in the sensitive strain, suggesting that this metabolite may play a role in the compound's antifungal activity. researchgate.netresearchgate.net Studies with Saccharomyces cerevisiae have also been instrumental, showing that cymoxanil can inhibit cell growth and affect cellular processes, providing further insight into its mode of action at a biochemical level. biorxiv.org
Table 2: Summary of Cymoxanil Metabolism in Model Fungal Organisms
| Organism | Metabolic Pathway | Key Metabolite(s) | Significance |
|---|---|---|---|
| Botrytis cinerea (sensitive strain) | Cyclization, Reduction, Hydrolysis, Acetylation | Ethylparabanic acid, N-acetylcyanoglycine | Metabolism is rapid; formation of N-acetylcyanoglycine may be linked to fungitoxicity. researchgate.netresearchgate.net |
| Saccharomyces cerevisiae | Inhibition of cellular processes | Not specified | Used as a model to study cellular effects like growth and respiration inhibition. biorxiv.org |
Isotopic Labeling for Investigating Cellular Uptake and Translocation Processes
Isotopic labeling is indispensable for visualizing and quantifying the movement of fungicides within a plant. google.com Studies using ¹⁴C-cymoxanil have provided clear evidence of its systemic properties. nih.gov When applied to the root system of tomato plants, the labeled cymoxanil was taken up within one hour and translocated to the cotyledons, stem, and leaves within 16 hours. nih.gov
Similarly, when applied to a leaf surface, ¹⁴C-cymoxanil demonstrated the ability to move within the plant. nih.gov This rapid uptake and translocation are critical for its effectiveness as a fungicide, as it allows the compound to reach sites of infection and protect new growth. chicocrop.comsipcam-oxon.com The ability to penetrate plant tissue quickly ensures that it cannot be easily washed off by rain, enhancing its protective and curative action against pathogens. sipcam-oxon.com These studies confirm that cymoxanil is a systemic compound, a feature that is fundamental to its role in crop protection. nih.gov
Theoretical and Conceptual Contributions of Deuterated Analogues in Pesticide Science
Advancing the Understanding of Environmental Dynamics and Fate
The introduction of a deuterated analogue like Cymoxanil-d3 provides a powerful tracer to elucidate the environmental journey of its parent compound, cymoxanil (B33105). Understanding the degradation, transformation, and mobility of pesticides in the environment is crucial for assessing their potential impact.
Cymoxanil is known to degrade rapidly in the environment, particularly through hydrolysis and aerobic soil metabolism. ppqs.gov.in In laboratory soil studies, the dissipation time 50% (DT50) for cymoxanil is reported to be between 0.75 and 1.5 days across various soil types. chemicalbook.com In field conditions, the DT50 ranges from 0.9 to 9 days on bare soil. chemicalbook.com The compound's mobility in soil is classified as high, with organic carbon partitioning coefficients (Koc) ranging from 22 to 138 mL/g oc. regulations.gov
Cymoxanil-d3, by virtue of its isotopic label, allows for precise tracking of these processes without altering the fundamental chemical behavior of the molecule. Its use in environmental fate studies can help to more accurately determine degradation pathways and identify metabolite formation. For instance, cymoxanil is known to metabolize into various smaller compounds, and in plants and animals, it can be broken down into natural products like glycine (B1666218). chemicalbook.com The use of Cymoxanil-d3 can confirm and quantify these metabolic routes with greater accuracy.
The stability of cymoxanil is pH-dependent; it hydrolyzes quickly in neutral and alkaline conditions but is stable in acidic environments. regulations.gov This characteristic influences its persistence in different aquatic and soil environments. regulations.gov Studies using Cymoxanil-d3 can provide more detailed insights into these pH-dependent degradation kinetics, contributing to more refined environmental risk assessments.
Refining Methodological Approaches in Chemical Analysis
One of the most significant contributions of Cymoxanil-d3 is its role as an internal standard in analytical chemistry, particularly in residue analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.combertin-bioreagent.com
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. Because the labeled standard (Cymoxanil-d3) has nearly identical physicochemical properties to the unlabeled analyte (cymoxanil), it behaves similarly during sample extraction, cleanup, and analysis. This co-elution allows for the correction of analyte loss during sample preparation and compensates for matrix effects, which are common challenges in the analysis of complex samples like crops and soil. chromatographyonline.com
The use of Cymoxanil-d3 as an internal standard improves the accuracy, precision, and reliability of analytical methods for determining cymoxanil residues in various matrices. regulations.gov For example, analytical methods for cymoxanil in plant materials have been developed using HPLC/UV with confirmation by MS, achieving a limit of quantitation (LOQ) of 0.05 ppm. regulations.gov The linearity of the detector response is excellent, with correlation coefficients (r) greater than 0.999. regulations.gov The incorporation of Cymoxanil-d3 in such methods further enhances their robustness.
Table 1: Analytical Applications of Cymoxanil-d3
| Analytical Technique | Application of Cymoxanil-d3 | Benefit |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Accurate quantification of cymoxanil residues. caymanchem.comglpbio.combertin-bioreagent.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Overcomes matrix effects and improves method reliability. caymanchem.comglpbio.combertin-bioreagent.com |
| Isotope Dilution Mass Spectrometry (IDMS) | Isotope-labeled analog | High precision and accuracy in quantitative analysis. |
Contributions to Mechanistic Understanding of Pesticide Interactions
While the primary application of Cymoxanil-d3 is in analytical chemistry, the principles behind using deuterated compounds can also contribute to understanding the mechanism of action of pesticides. The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass.
The precise mode of action of cymoxanil has been a subject of ongoing research. biorxiv.orgnih.gov It is known to be a cyanoacetamide fungicide that inhibits the mycelial growth of fungi like Phytophthora infestans. chemicalbook.comcaymanchem.com Some studies have suggested that it inhibits nucleic acid synthesis, particularly DNA synthesis, although these may be secondary effects. biorxiv.orgmedchemexpress.com More recent research indicates that cymoxanil may disrupt RNA synthesis by inhibiting the enzyme dihydrofolate reductase (DHFR). nih.gov
By strategically placing deuterium atoms at sites involved in metabolic transformations or interactions with target enzymes, researchers can probe the importance of specific C-H bond cleavages in the bioactivity of the pesticide. While specific studies on the KIE of Cymoxanil-d3 (methoxy-d3) are not widely reported in the search results, the concept remains a valuable tool in mechanistic toxicology.
Table 2: Research Findings on Cymoxanil's Mode of Action
| Research Area | Finding | Reference |
|---|---|---|
| Fungal Growth Inhibition | Inhibits mycelial growth of P. infestans with EC50 values of 0.27-0.57 µg/ml. | chemicalbook.comcaymanchem.com |
| Nucleic Acid Synthesis | Affects DNA and RNA synthesis in Phytophthora. | medchemexpress.com |
| Enzyme Inhibition | Appears to inhibit dihydrofolate reductase (DHFR), disrupting RNA synthesis. | nih.gov |
| Cellular Respiration | Inhibits respiration rate in Saccharomyces cerevisiae. | biorxiv.org |
Emerging Research Directions and Future Perspectives for Cymoxanil D3 Applications
Integration with High-Resolution Mass Spectrometry for Comprehensive Profiling
The use of deuterated internal standards, such as Cymoxanil-d3, is critical for achieving precision and accuracy in quantitative analytical chemistry. clearsynth.com When integrated with high-resolution mass spectrometry (HRMS), these standards enable robust and reliable comprehensive profiling of target compounds in complex samples. clearsynth.comresearchgate.net
HRMS instruments provide enhanced selectivity, which can lead to lower limits of quantitation. researchgate.net The integration of deuterated standards helps to calibrate instruments accurately, reducing measurement errors. clearsynth.com A primary function of these standards is to compensate for matrix effects—interference from other compounds in a complex sample—which ensures precise measurements. clearsynth.com For example, in the comprehensive profiling of oxylipins in human plasma, deuterated internal standards were essential for reliable quantification, with recoveries ranging from 61.5% to 114.8%. researchgate.net
The development of methods using HRMS coupled with techniques like liquid chromatography (LC-HRMS/MS) for lipidomic profiling showcases the power of this approach. escholarship.org In such studies, known concentrations of deuterated internal standards are added to samples, and their response is used to calculate the absolute concentration of the native analytes. escholarship.org This strategy corrects for variations in sample extraction and instrument response, a crucial step for achieving accurate comprehensive profiles.
Table 1: Role of Deuterated Standards in HRMS Profiling
| Feature | Benefit of Using Cymoxanil-d3 | Scientific Principle |
|---|---|---|
| Quantification | Enables accurate determination of cymoxanil (B33105) concentration. clearsynth.com | The known concentration of the spiked standard provides a stable reference point for calculating the concentration of the native analyte. escholarship.org |
| Matrix Effect | Compensates for signal suppression or enhancement from co-eluting compounds. clearsynth.com | The deuterated standard co-elutes with the analyte and experiences similar matrix effects, allowing for normalization of the signal. clearsynth.com |
| Method Validation | Ensures the analytical method is robust, reliable, and reproducible. clearsynth.com | Consistent recovery of the internal standard across different samples and batches validates the stability of the extraction and analysis process. nih.gov |
| Instrument Calibration | Acts as a reference point for instrument calibration, reducing measurement errors. clearsynth.com | The stable isotopic label provides a distinct mass signal that is used to calibrate the mass accuracy and response of the spectrometer. |
Potential in Non-Targeted Screening and Suspect Screening Workflows
In the fields of environmental monitoring and food safety, non-targeted screening (NTS) and suspect screening analysis (SSA) are powerful tools for identifying a wide range of contaminants. bham.ac.ukresearchgate.net These approaches are not limited to a predefined list of chemicals and can help detect unexpected or emerging pollutants. bham.ac.ukresearchgate.net The use of isotopically labeled internal standards like Cymoxanil-d3 is integral to enhancing the reliability of these advanced screening workflows. oup.comacs.org
In a typical workflow, samples are analyzed using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). scies.orgemblasproject.org During data processing, internal standards are used for several key purposes:
Retention Time Alignment: Labeled standards with known retention times help to correct for shifts in elution time between different runs, which is crucial for accurate compound identification. oup.com
Quality Control: Monitoring the signal of the internal standard across a batch of samples ensures the stability and performance of the analytical instrument over time. acs.org
Semi-Quantification: In the absence of a specific standard for every detected compound, the response of a structurally similar or co-eluting labeled standard can be used to estimate the concentration of identified suspects, a process known as semi-quantification. acs.org
For instance, studies on micropollutants in wastewater and fresh produce have successfully incorporated deuterated internal standards to improve the confidence of identification and to provide concentration estimates for hundreds of pesticides and other contaminants. oup.comacs.orgnih.gov In one multilaboratory study screening for over 1000 pesticides, isotopically labeled standards were assigned to native pesticides based on the nearest retention time for indexing and quantitation estimates. acs.org This demonstrates the potential for Cymoxanil-d3 to serve as a crucial reference point in broad-scope screening for its parent compound and related substances.
Applications in Isotopic Fingerprinting for Source Apportionment
Isotopic fingerprinting is a powerful technique used to trace the origin of pollutants in the environment. thermofisher.comgithub.io This is often achieved by analyzing the natural abundance of stable isotopes (e.g., ¹³C/¹²C) in a compound, as these ratios can vary depending on the compound's origin or production process. github.iomdpi.com While Cymoxanil-d3, as an artificially labeled compound, is not directly used for analyzing natural isotopic signatures, it plays a critical role as an internal standard in the analytical methods that perform source apportionment.
The primary method for this application is Isotope Dilution Mass Spectrometry (IDMS). nih.govnih.gov In an IDMS workflow, a known amount of the isotopically labeled standard (Cymoxanil-d3) is added to an environmental sample (e.g., water, soil). The sample is then processed and analyzed by mass spectrometry. By measuring the ratio of the native compound (cymoxanil) to the labeled standard, a highly accurate and precise quantification of the pesticide in the sample can be achieved. nih.gov
This high-quality quantitative data is fundamental for source apportionment models. For example, by accurately measuring cymoxanil concentrations at various points in a watershed, researchers can trace the pollutant back to specific agricultural areas or points of discharge. scies.org While Compound-Specific Isotope Analysis (CSIA) focuses on the natural isotopic variations to determine sources and degradation pathways, the accurate quantification provided by IDMS using standards like Cymoxanil-d3 is a complementary and often essential component of comprehensive environmental forensic studies. mdpi.comdntb.gov.ua
Addressing Knowledge Gaps in Environmental Behavior and Biological Fate
Understanding the environmental fate of pesticides—what happens to them after they are released into the environment—is crucial for assessing their long-term impact. battelle.org This includes studying their distribution, transformation, and degradation in soil, water, and living organisms. battelle.orgwhiterose.ac.uk Isotopically labeled compounds like Cymoxanil-d3 are essential tools for this research. iaea.org
When researchers study the metabolism or environmental breakdown of cymoxanil, they can introduce Cymoxanil-d3 into a controlled system (e.g., a soil column, an aquatic ecosystem, or a test organism). mdpi.combattelle.org Because the deuterium-labeled version is chemically identical to the native compound but has a different mass, it can be precisely tracked using mass spectrometry. clearsynth.com
This approach allows scientists to:
Trace Transformation Pathways: Identify the specific breakdown products (metabolites or degradates) that form from cymoxanil under various conditions (e.g., photolysis, hydrolysis). battelle.orgregulations.gov
Determine Mass Balance: Accurately account for the total amount of the chemical throughout the study, ensuring that all major transformation products are identified. battelle.org
Distinguish from Background: Differentiate between the experimentally added pesticide and any pre-existing background levels of the compound in the environment. iaea.org
For example, environmental fate studies for cymoxanil have identified several degradation products, such as IN-JX915 from soil photolysis and various others from hydrolysis. regulations.gov Using Cymoxanil-d3 in such studies would enable researchers to more easily track the formation of these specific degradates and quantify their rates of formation and decay, filling critical knowledge gaps in its environmental behavior and biological fate. battelle.orgiaea.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Cymoxanil |
| Cymoxanil-d3 (methoxy-d3) |
| IN-JX915 |
| IN-U3204 |
| IN-KP533 |
| IN-W3595 |
| Oxalic acid |
Q & A
Q. How can researchers optimize the synthesis of methoxy-d3-labeled compounds to achieve high isotopic purity?
To optimize isotopic purity (>98% deuterium incorporation), use deuterated methanol-d4 (CD3OD) as the deuterium source during methoxylation reactions. Reaction conditions such as temperature (e.g., 60–80°C), acid catalysis (e.g., H2SO4), and extended reaction times (24–48 hours) are critical. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using ²H NMR to detect residual protiated methoxy groups .
Q. What analytical techniques are essential for characterizing methoxy-d3 compounds in synthetic chemistry?
Key methods include:
- ¹H/²H NMR : To confirm deuterium incorporation at the methoxy group and assess isotopic purity (e.g., absence of protiated signals at δ ~3.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) with expected mass shifts (+3 Da for -OCD3) .
- Isotopic Ratio Monitoring : Use LC-MS/MS with selected reaction monitoring (SRM) to distinguish deuterated analogs from non-labeled contaminants .
Q. How can methoxy-d3 standards improve the accuracy of environmental pollutant quantification?
Deuterated standards like Pentachloroanisole-d3 (methoxy-d3) enable isotope dilution mass spectrometry (IDMS), correcting for matrix effects and instrument variability. For example, spike samples with a known concentration of the deuterated standard before extraction, then calculate analyte recovery using the standard’s signal ratio (e.g., [M]+/[M+3]+) .
Advanced Research Questions
Q. How should researchers resolve contradictions in chromatographic retention times between deuterated and non-deuterated methoxy compounds?
Methoxy-d3 groups can slightly alter hydrophobicity, leading to retention time shifts in reversed-phase LC. To address this:
Q. What strategies mitigate isotopic exchange in methoxy-d3 compounds during long-term storage?
Deuterium loss can occur via acid-catalyzed exchange. To minimize this:
Q. How can deuterated methoxy groups enhance mechanistic studies in enzymatic reactions?
Incorporate methoxy-d3 into substrates (e.g., lignin analogs) to track enzymatic demethylation pathways. Use ²H NMR or LC-HRMS to detect deuterium retention in reaction products, revealing whether enzymes cleave methoxy groups via radical or hydrolytic mechanisms .
Q. What are the challenges in quantifying trace-level methoxy-d3 metabolites in biological matrices?
Matrix interference and low analyte abundance require:
- Solid-Phase Extraction (SPE) : Use C18 cartridges with deuterated internal standards (e.g., Vanillin-d3) for recovery correction .
- Tandem Mass Spectrometry : Employ MRM transitions specific to deuterated fragments (e.g., m/z 154 → 139 for methoxy-d3 benzaldehyde) to enhance selectivity .
Methodological Considerations
Q. How to validate synthetic routes for methoxy-d3 compounds with conflicting yield data?
Replicate procedures from literature (e.g., vs. 9) under controlled conditions (same reagents, temperature, catalyst). Compare yields and purity via:
Q. What protocols ensure reproducible deuteration in polymeric materials containing methoxy-d3 groups?
For polymers like deuterated poly(methoxy-d3 ethyl methacrylate):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
